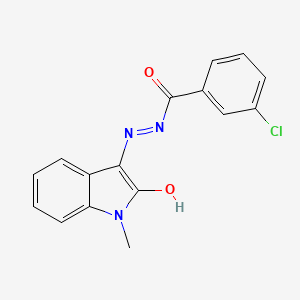![molecular formula C28H34O7 B11695236 ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11695236.png)
ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate is a complex organic compound with a unique structure. It belongs to the class of xanthene derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a xanthene core, which is a tricyclic structure, and various functional groups that contribute to its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate typically involves multiple steps. One common method involves the condensation of 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthene with 2-methoxy-4-hydroxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified with ethyl acetate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroxylated xanthene derivatives.
Substitution: Various substituted phenoxyacetates.
科学的研究の応用
Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate involves its interaction with various molecular targets. The xanthene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
類似化合物との比較
Similar Compounds
Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate: Known for its unique xanthene core and diverse applications.
Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]propionate: Similar structure but with a propionate ester group, leading to different reactivity and applications.
Mthis compound: Contains a methyl ester group, affecting its solubility and biological activity.
Uniqueness
This compound stands out due to its specific ester group, which influences its chemical reactivity and biological interactions. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C28H34O7 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
ethyl 2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetate |
InChI |
InChI=1S/C28H34O7/c1-7-33-23(31)15-34-19-9-8-16(10-20(19)32-6)24-25-17(29)11-27(2,3)13-21(25)35-22-14-28(4,5)12-18(30)26(22)24/h8-10,24H,7,11-15H2,1-6H3 |
InChIキー |
UAMHMRZPYOHTGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)
![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)



![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)


![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
